molecular formula C30H37NO6 B054765 (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate CAS No. 22144-76-9

(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate

Cat. No. B054765
CAS RN: 22144-76-9
M. Wt: 507.6 g/mol
InChI Key: NAIODHJWOHMDJX-GHFBPWLISA-N
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Description

Cell permeable actin polymerization inhibitor. Mycotoxin. Increases TGF-β1 and collagenase transcription. Shows lower potency in vivo but similar potency in vitro to Cytochalasin D.
The cytochalasins are cell-permeable fungal metabolites that inhibit actin polymerization. This interferes with such diverse processes as cell movement, growth, phagocytosis, degranulation, and secretion. Cytochalasin C has been shown to be 10 times less toxic in mice than the related cytochalasin D, but with essentially the same biological effectiveness against cells in culture.
Cytochalasin C is one of a family of potent mycotoxins produced by a range of fungi. All members of the class exhibit profound effects on cytoskeletal proteins resulting in pronounced morphogenic changes in animals and plants. The cytochalasins act by disrupting actin microfilaments and these effects are most noticeable by the inhibition of cell division.
A fungal metabolite that acts as a potent inhibitor of actin filament and contractile microfilaments.

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis of Propellane-based Compounds : Research by Basavaiah and Satyanarayana (2001) describes a convenient synthesis technique for compounds similar to (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate. This method utilizes acetates of the Baylis-Hillman adducts, indicating potential pathways for synthesizing complex compounds like the one (Basavaiah & Satyanarayana, 2001).

Crystal Structure Analysis

  • Crystallography of Structurally Similar Compounds : Trujillo-Ferrara et al. (2004) conducted a study involving crystallographic analysis of compounds structurally similar to the one of interest. Their research provides insight into the geometric arrangement and interactions of such molecules, which can be vital for understanding the physical and chemical properties of (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate (Trujillo-Ferrara et al., 2004).

Stereochemical Synthesis

  • Stereocontrolled Synthesis of Steroid Derivatives : Research by Szájli et al. (2004) on the stereocontrolled synthesis of steroid derivatives could provide insights into methodologies that may be applicable to the synthesis of (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate. Understanding the stereochemistry is crucial for developing pharmaceutical applications (Szájli et al., 2004).

Novel Complexes and Ligands

  • Synthesis and Characterization of Novel Complexes : The work of Alcock et al. (1987) on the synthesis of metal complexes with penta-azamacrocyclic ligands might offer parallels in understanding the binding properties and potential applications of the compound , particularly in the context of its potential interactions with metals or other elements (Alcock et al., 1987).

properties

IUPAC Name

(16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIODHJWOHMDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2926

CAS RN

22144-76-9
Record name 7(S),18-dihydroxy-16(S),18(R)-dimethyl-10-phenyl[11]cytochalasa-5,13(E),19(E)-triene-1,17-dione 21(R)-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Reactant of Route 2
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Reactant of Route 3
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Reactant of Route 4
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Reactant of Route 5
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
Reactant of Route 6
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate

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